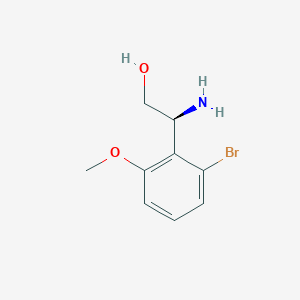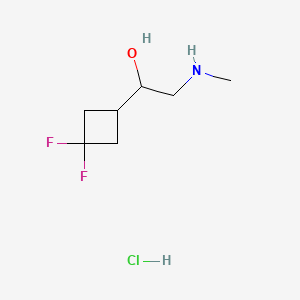
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a cyclobutyl ring substituted with two fluorine atoms, an ethan-1-ol group, and a methylamino group, making it a unique structure with interesting chemical properties.
准备方法
The synthesis of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Ethan-1-ol Group: This step involves the addition of an ethan-1-ol group to the cyclobutyl ring, which can be done through nucleophilic substitution reactions.
Incorporation of the Methylamino Group: The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
化学反应分析
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium cyanoborohydride), and nucleophiles (amines, alcohols).
科学研究应用
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
相似化合物的比较
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride can be compared with other similar compounds such as:
1-(3,3-Difluorocyclobutyl)ethan-1-ol: Lacks the methylamino group, which may result in different biological activity.
2-(Methylamino)ethan-1-ol: Lacks the cyclobutyl ring, which may affect its binding properties and stability.
1-(3,3-Difluorocyclobutyl)-2-aminoethanol: Similar structure but without the methyl group, which can influence its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its combination of a fluorinated cyclobutyl ring and a methylamino group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
2792185-61-4 |
|---|---|
分子式 |
C7H14ClF2NO |
分子量 |
201.64 g/mol |
IUPAC 名称 |
1-(3,3-difluorocyclobutyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-10-4-6(11)5-2-7(8,9)3-5;/h5-6,10-11H,2-4H2,1H3;1H |
InChI 键 |
RARGOKJNRAWEKD-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C1CC(C1)(F)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


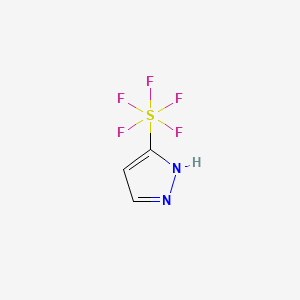
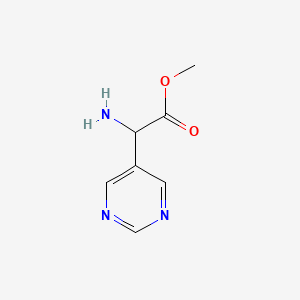
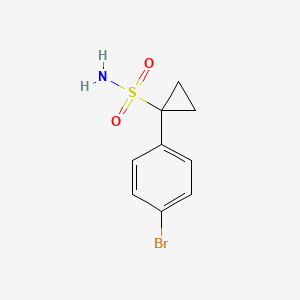


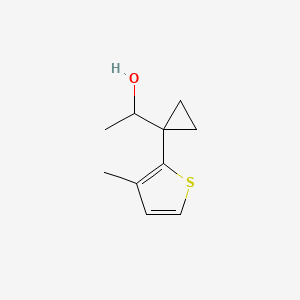
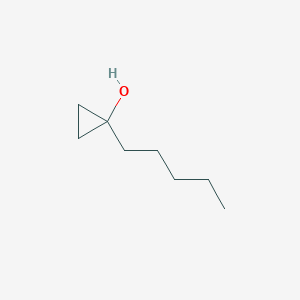
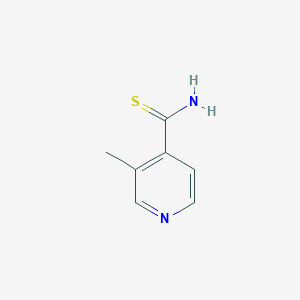
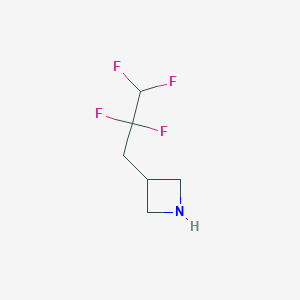
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
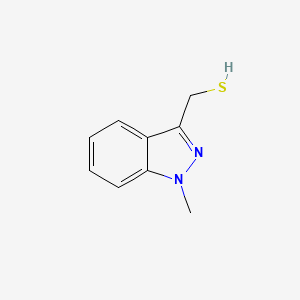
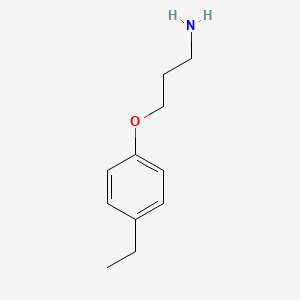
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
